Deoxy Arteether Deoxy Arteether
Brand Name: Vulcanchem
CAS No.: 112297-79-7
VCID: VC0024382
InChI: InChI=1S/C17H28O4/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14+,15-,16-,17-/m1/s1
SMILES: CCOC1C(C2CCC(C3C24C(O1)OC(O4)(CC3)C)C)C
Molecular Formula: C₁₇H₂₈O₄
Molecular Weight: 296.4

Deoxy Arteether

CAS No.: 112297-79-7

Cat. No.: VC0024382

Molecular Formula: C₁₇H₂₈O₄

Molecular Weight: 296.4

* For research use only. Not for human or veterinary use.

Deoxy Arteether - 112297-79-7

Specification

CAS No. 112297-79-7
Molecular Formula C₁₇H₂₈O₄
Molecular Weight 296.4
IUPAC Name (1S,4S,5R,8S,9R,10S,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane
Standard InChI InChI=1S/C17H28O4/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14+,15-,16-,17-/m1/s1
SMILES CCOC1C(C2CCC(C3C24C(O1)OC(O4)(CC3)C)C)C

Introduction

Chemical Structure and Properties

Deoxy Arteether belongs to the family of artemisinin derivatives, characterized by the absence of one oxygen atom compared to Arteether. The compound exhibits specific stereochemistry that influences its biological activity.

Basic Chemical Information

ParameterValue
Chemical Name(2S,3R,3aS,6R,6aS,9S,10aR,10bR)-2-Ethoxydecahydro-3,6,9-trimethyl-0aH-9,10b-Epoxypyrano[4,3,2-jk]benzoxepin
Common SynonymsChemal 331, Desoxyarteether A
CAS Number112297-79-7
Molecular FormulaC17H28O4
Molecular Weight296.41 g/mol
AppearanceWhite to yellow solid

The molecular structure of Deoxy Arteether retains the core sesquiterpene lactone structure of artemisinin but lacks one oxygen atom compared to Arteether (C17H28O5) . The stereochemistry at the C-12 position has been determined through 1H NMR data (J11,12, NOESY), confirming its absolute configuration .

Physical and Chemical Properties

Deoxy Arteether displays limited solubility in common organic solvents, which presents challenges for formulation and bioavailability.

PropertyCharacteristic
SolubilitySlightly soluble in DMSO (when heated), methanol
StabilityRelatively stable compared to other artemisinin derivatives
Storage ConditionsRefrigerated (2-8°C)
Physical StateSolid

The compound's stability profile offers advantages over some other artemisinin derivatives, particularly dihydroartemisinin, which exists as a less stable lactol form .

Synthesis and Preparation

Several methods have been developed for the synthesis of Deoxy Arteether, with most approaches starting from dihydroartemisinin or artemisinin itself.

Standard Synthesis Procedure

The preparation of Deoxy Arteether typically involves the following steps:

  • Dissolution of dihydroartemisinin in ethanol

  • Addition of a solid acid catalyst with trialkylorthoformate

  • Stirring the reaction mixture at room temperature (20-40°C) for 1-10 hours

  • Addition of water and extraction with a non-polar organic solvent

  • Drying over anhydrous sodium sulfate and evaporation to obtain the pure product

This process offers advantages over previous methods, including milder reaction conditions and reduced formation of side products.

Improved Synthesis Methods

Recent advances in the synthesis of Deoxy Arteether have focused on improving yield, purity, and environmental impact. A patent describes an improved process using cation exchange resins as acid catalysts:

FeatureTraditional MethodImproved Method
Acid CatalystBF3-etherate or liquid acidsSolid acid catalysts (p-toluenesulphonic acid, anhydrous AlCl3, cation exchange resins)
Reaction Temperature70°CRoom temperature (20-40°C)
SolventBenzene (carcinogenic)Ethanol (less toxic)
Side ProductsSignificantMinimal
PurificationChromatography requiredSimple extraction and evaporation
Catalyst RecoveryNot possiblePossible with cation exchange resins

This improved method produces a mixture of α and β isomers of Deoxy Arteether in the ratio of approximately 30:70 (±5%) .

Another synthesis approach utilizes a combination of chemical and biological transformation to develop an environmentally friendly, efficient, and cost-effective methodology .

Relationship to Arteether and Artemisinin

Deoxy Arteether is structurally related to both Arteether and the parent compound artemisinin, with important distinctions that affect its biological activity.

Structural Comparison

CompoundMolecular FormulaMolecular WeightKey Structural Features
ArtemisininC15H22O5282.33 g/molSesquiterpene lactone with endoperoxide bridge
DihydroartemisininC15H24O5284.35 g/molReduced form of artemisinin (lactol)
ArteetherC17H28O5312.40 g/molEthyl ether derivative of dihydroartemisinin
Deoxy ArteetherC17H28O4296.41 g/molLacks one oxygen atom compared to Arteether

The critical structural difference between Arteether and Deoxy Arteether is the absence of the peroxide bridge in the latter, which significantly impacts its antimalarial activity .

Metabolism and Transformation

Deoxy Arteether is formed as a metabolite during the biotransformation of Arteether in vivo. Research indicates that the metabolic pathways leading to Deoxy Arteether involve enzymatic oxidation at specific sites, including 3α, 9α, or the CH2 of the side chain .

Studies using thermospray mass spectroscopy/high-performance liquid chromatography have identified multiple metabolites formed from Arteether, with Deoxy Arteether being one of the primary metabolites detected .

Pharmacological Properties

The pharmacological profile of Deoxy Arteether differs significantly from its parent compound, particularly regarding antimalarial efficacy.

Antimalarial Activity

Comparative studies have demonstrated that Deoxy Arteether exhibits substantially lower antimalarial activity compared to peroxide-containing artemisinin derivatives:

CompoundRelative Potency (in vitro)Notes
ArtemisininBaselineStandard reference
Arteether2-3 times more potent than artemisininActive peroxide compound
Deoxy Arteether100-300 times less potent than peroxide precursorsLacking peroxide bridge

These findings highlight the critical importance of the peroxide bridge for antimalarial activity in artemisinin derivatives .

Mechanism of Action

The significant reduction in antimalarial activity observed with Deoxy Arteether supports the hypothesis that the peroxide bridge is essential for the mechanism of action of artemisinin derivatives. The current understanding suggests that:

  • Iron (Fe2+) from hemoglobin induces cleavage of the peroxide bond in artemisinin derivatives

  • This cleavage generates carbon-centered free radicals

  • These radicals act as potent alkylating agents against parasite targets

  • Without the peroxide bridge, Deoxy Arteether cannot generate these reactive species

The close relationship between antimalarial activity and the formation of carbon-centered free radicals provides strong evidence for this mechanism of action.

Research Findings and Applications

Despite its lower antimalarial potency, Deoxy Arteether has contributed significantly to understanding the structure-activity relationships of artemisinin derivatives.

Structure-Activity Relationship Studies

Research comparing the activity of Deoxy Arteether with peroxide-containing artemisinin derivatives has established that:

  • The peroxide bridge is essential for high antimalarial potency

  • The stereochemistry at C-11 significantly affects both antimalarial activity and chemical reactivity with ferrous ion

  • Compounds with normal configuration at C-11 show higher antimalarial activity and chemical reactivity

  • 11α-methyl epimers exhibit lower activity, possibly due to steric hindrance around the O-1 atom

These findings have guided the rational design of more effective artemisinin derivatives with optimized pharmacokinetic properties.

Analytical Applications

Deoxy Arteether serves as an important reference standard for:

  • Metabolic studies of Arteether

  • Quality control of pharmaceutical formulations

  • Pharmacokinetic investigations

  • Impurity profiling of artemisinin derivatives

High-performance liquid chromatography with reductive electrochemical detection has been developed for the determination of Arteether and its metabolites, including Deoxy Arteether, in plasma .

SupplierProduct FormatTypical QuantitiesStorage Recommendations
LGC StandardsNeat2mg, 5mg, 10mg+4°C
VIVAN Life SciencesNot specifiedNot specifiedNot specified
PharmaffiliatesReference standardVariousControlled conditions
Biosynth CarbosynthNot specified2mg, 5mg, 10mgNot specified

Pricing varies significantly among suppliers, reflecting the specialized nature of this research compound .

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